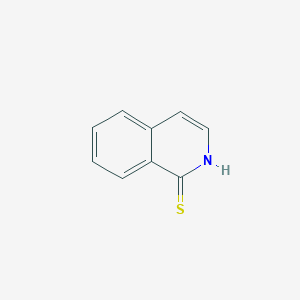

Isoquinoline-1-thiol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2H-isoquinoline-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYIDSMWPLNHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391502 | |

| Record name | Isoquinoline-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-25-4 | |

| Record name | 1-Isoquinolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Isoquinoline-1-thiol from Isoquinoline: A Strategic Guide for Medicinal Chemists and Researchers

An In-depth Technical Guide

Abstract

Isoquinoline-1-thiol is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its synthesis from the parent isoquinoline heterocycle is not a direct transformation but relies on strategic functionalization pathways. This technical guide provides an in-depth analysis of the two primary, field-proven synthetic routes, designed for researchers, scientists, and drug development professionals. We will explore the synthesis via an isoquinoline N-oxide intermediate and the thionation of isoquinolin-1(2H)-one. The narrative emphasizes the chemical principles behind each strategic choice, provides detailed, step-by-step experimental protocols, and offers a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the isoquinoline framework an attractive starting point for drug discovery programs.[3] The introduction of a sulfur-containing functional group, such as a thiol, further enhances the molecular diversity and potential for biological interaction.[4]

Specifically, the this compound scaffold serves as a highly versatile intermediate. The thiol group at the C1 position can be readily alkylated, oxidized, or engaged in disulfide bond formation, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This guide focuses on the practical, reliable methods to access this valuable compound from readily available isoquinoline.

Synthetic Strategies: An Overview

Direct conversion of isoquinoline to this compound is synthetically challenging. The C1 position of isoquinoline is subject to nucleophilic attack, but direct reaction with sulfur nucleophiles is generally inefficient.[5] Therefore, practical syntheses rely on indirect, multi-step strategies that activate the C1 position or introduce a precursor functional group. The two most robust and widely employed strategies are:

-

Strategy A: Functionalization via an Isoquinoline N-oxide Intermediate. This approach involves the initial oxidation of the isoquinoline nitrogen, which electronically activates the C1 position for subsequent nucleophilic substitution.

-

Strategy B: Thionation of Isoquinolin-1(2H)-one. This classic route involves the conversion of isoquinoline to its corresponding C1-oxo derivative, followed by the thionation of the carbonyl group.

The choice between these pathways depends on factors such as substrate compatibility (for substituted isoquinolines), reagent availability, and desired scale.

Figure 1: High-level overview of the two primary synthetic strategies for converting isoquinoline to this compound.

Strategy A: Synthesis via Isoquinoline N-oxide Intermediate

Principle and Rationale

This strategy hinges on modulating the electronic properties of the isoquinoline ring. The nitrogen lone pair in isoquinoline contributes to the aromatic system. Upon N-oxidation, the resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification withdraws electron density from the ring, significantly activating the C1 (and C3) positions towards nucleophilic attack. This electronic activation is the key causal factor that enables the subsequent substitution steps.[6]

Step-by-Step Experimental Protocols

3.2.1 Step 1: N-Oxidation of Isoquinoline

This step converts isoquinoline into isoquinoline N-oxide, a stable, crystalline solid. Oxidation with a peroxy acid is a common and effective method.

-

Reagents: Isoquinoline, Glacial Acetic Acid, Hydrogen Peroxide (30%).

-

Procedure:

-

Dissolve isoquinoline (1.0 eq) in glacial acetic acid (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add hydrogen peroxide (30% aq., ~1.5 eq) to the stirred solution. The addition may be exothermic; maintain the temperature below 50°C using a water bath if necessary.

-

After the initial exotherm subsides, heat the reaction mixture at 70-80°C for 3-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and carefully remove the excess acetic acid and water under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or chloroform (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude isoquinoline N-oxide.

-

Purify the product by recrystallization (e.g., from acetone) to obtain a white to off-white solid.[7]

-

3.2.2 Step 2: Conversion to 1-Chloroisoquinoline

The N-oxide is converted to the highly reactive 1-chloroisoquinoline using a chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃).

-

Reagents: Isoquinoline N-oxide, Phosphorus Oxychloride (POCl₃).

-

Procedure:

-

In a fume hood, carefully add isoquinoline N-oxide (1.0 eq) in portions to an excess of phosphorus oxychloride (~5.0 eq) with stirring.

-

Heat the mixture to reflux (approx. 105°C) for 1-2 hours. The solution will typically turn dark.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. This step is highly exothermic and releases HCl gas.

-

Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide or potassium carbonate solution, keeping the temperature low with an ice bath.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over a drying agent, filter, and remove the solvent under reduced pressure to yield crude 1-chloroisoquinoline.

-

3.2.3 Step 3: Nucleophilic Substitution to Yield this compound

The final step involves the displacement of the chloride at C1 with a sulfur nucleophile. Using thiourea followed by hydrolysis is a common method that avoids the direct handling of odorous and reactive reagents like NaSH.

-

Reagents: 1-Chloroisoquinoline, Thiourea, Ethanol, Sodium Hydroxide.

-

Procedure:

-

Dissolve 1-chloroisoquinoline (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux for 2-3 hours to form the intermediate isothiouronium salt.

-

Cool the mixture and add an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the resulting mixture again to reflux for 1 hour to hydrolyze the intermediate.

-

Cool the reaction mixture and acidify with acetic acid or dilute HCl to a pH of ~5-6 to precipitate the thiol.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol can provide the purified this compound.

-

Data Summary: Strategy A

| Step | Key Reagents | Typical Solvent | Temperature | Typical Yield |

| 1. N-Oxidation | H₂O₂ / Acetic Acid | Acetic Acid | 70-80 °C | 85-95% |

| 2. Chlorination | POCl₃ | Neat | Reflux (~105°C) | 70-85% |

| 3. Thiolation | Thiourea, then NaOH | Ethanol | Reflux (~78°C) | 60-80% |

Strategy B: Thionation of Isoquinolin-1(2H)-one

Principle and Rationale

This route is a cornerstone of heterocyclic synthesis, leveraging the robust transformation of a carbonyl group into a thiocarbonyl. The strategy first requires the synthesis of isoquinolin-1(2H)-one (also known as isocarbostyril), a stable lactam. This intermediate is then subjected to a thionating agent. The driving force for the thionation reaction is the high affinity of phosphorus for oxygen, which facilitates the sulfur-for-oxygen exchange. This method is often preferred for its operational simplicity in the final step and the crystalline, easily purifiable nature of the isoquinolinone intermediate.

Step-by-Step Experimental Protocols

4.2.1 Step 1: Synthesis of Isoquinolin-1(2H)-one

This oxidation introduces a carbonyl group at the C1 position of isoquinoline.

-

Reagents: Isoquinoline, Potassium Ferricyanide (K₃[Fe(CN)₆]), Potassium Hydroxide (KOH).

-

Procedure:

-

Prepare an aqueous solution of potassium hydroxide.

-

Add isoquinoline (1.0 eq) to the KOH solution and stir vigorously to create an emulsion.

-

In a separate flask, prepare an aqueous solution of potassium ferricyanide (excess, ~4-5 eq).

-

Heat the isoquinoline emulsion to 80-90°C and add the potassium ferricyanide solution dropwise over 1-2 hours.

-

Maintain the temperature and continue stirring for an additional 2-3 hours after the addition is complete.

-

Cool the reaction mixture in an ice bath. The product, isoquinolin-1(2H)-one, will precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The product is often pure enough for the next step, but can be recrystallized from water or ethanol if needed.

-

4.2.2 Step 2: Thionation with Lawesson's Reagent

Lawesson's reagent is a mild and effective thionating agent for converting amides and lactams to their thio-analogs.[8]

-

Reagents: Isoquinolin-1(2H)-one, Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide].

-

Solvent: Anhydrous Toluene or Pyridine.

-

Procedure:

-

Suspend isoquinolin-1(2H)-one (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser and under a nitrogen atmosphere.

-

Add Lawesson's reagent (0.5-0.6 eq) to the suspension.

-

Heat the mixture to reflux (approx. 110°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the final product. Alternatively, the crude product can be triturated with a solvent like diethyl ether to precipitate the product, which is then collected by filtration.

-

Figure 2: Simplified mechanism of thionation using Lawesson's Reagent, proceeding through a four-membered ring intermediate.[8]

Tautomerism of the Final Product

The final product, this compound, exists in equilibrium with its tautomer, 2H-isoquinoline-1-thione. In the solid state and in most solvents, the thione form is generally predominant due to the stability of the amide-like system.[9]

Data Summary: Strategy B

| Step | Key Reagents | Typical Solvent | Temperature | Typical Yield |

| 1. Oxidation | K₃[Fe(CN)₆] / KOH | Water | 80-90 °C | 70-85% |

| 2. Thionation | Lawesson's Reagent | Toluene | Reflux (~110°C) | 80-95% |

Comparative Analysis and Field Insights

As a senior application scientist, the choice between these two robust synthetic routes is often dictated by practical considerations beyond just overall yield.

-

Reagent Handling and Safety: Strategy A involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. The final step can also involve odorous thiols. Strategy B uses Lawesson's reagent, which is a stable solid, but the reaction should still be conducted in a well-ventilated fume hood. The oxidation in Strategy B uses potassium ferricyanide, which is toxic and requires careful handling.

-

Scalability and Purification: Strategy B is often more amenable to large-scale synthesis. The isoquinolin-1(2H)-one intermediate is a stable, crystalline solid that is typically easy to purify by simple filtration and washing. This provides a clean, high-purity starting material for the final thionation step. In contrast, intermediates in Strategy A, particularly 1-chloroisoquinoline, may be less stable and require more careful handling during workup and purification.

-

Substrate Scope: For complex, substituted isoquinolines, one route may be more advantageous than the other. For example, if the isoquinoline contains functional groups sensitive to the strong oxidizing conditions of the potassium ferricyanide reaction, the milder N-oxidation in Strategy A might be preferable. Conversely, if the molecule contains groups that could react with POCl₃, Strategy B would be the better choice.

Expert Recommendation: For unsubstituted isoquinoline on a laboratory to pilot scale, Strategy B (Thionation of Isoquinolin-1(2H)-one) is generally the preferred route due to its operational simplicity, high yields in the final step, and the ease of purification of the key intermediate.

Conclusion

The synthesis of this compound from isoquinoline is a key transformation for accessing a versatile scaffold in drug discovery. While direct conversion is not feasible, two reliable, indirect strategies are at the disposal of the modern chemist. The N-oxide route (Strategy A) offers a classic approach based on electronic activation, while the thionation of isoquinolin-1(2H)-one (Strategy B) provides a robust and often more scalable alternative. By understanding the underlying principles, experimental details, and practical trade-offs of each pathway, researchers can confidently and efficiently synthesize this valuable building block for their research and development endeavors.

References

-

Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]

-

Title: synthesis and reactions of some isoquinoline derivatives Source: ResearchGate URL: [Link]

-

Title: Isoquinoline synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Isoquinoline Source: Wikipedia URL: [Link]

-

Title: Representative sulfur- and isoquinoline-containing drugs approved by the FDA. Source: ResearchGate URL: [Link]

-

Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Isoquinoline derivatives and its medicinal activity Source: World Journal of Pharmaceutical Research URL: [Link]

-

Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

-

Title: Quinoline, Isoquinoline and Acridine synthesis, reactions and applications Source: YouTube URL: [Link]

-

Title: recent advances in the synthesis of isoquinoline and its analogue: a review Source: ResearchGate URL: [Link]

-

Title: Synthesis of isoquinolines and isoquinoline N-oxides Source: ResearchGate URL: [Link]

-

Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]

-

Title: Isoquinoline Source: A.R. Katritzky, Handbook of Heterocyclic Chemistry URL: [Link]

-

Title: Quinoline and isoquinoline- heterocyclic chemistry- pharmacy Source: Slideshare URL: [Link]

-

Title: Preparation and Properties of Isoquinoline Source: Text of Ph.Armacy URL: [Link]

-

Title: Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes Source: National Center for Biotechnology Information (PMC) URL: [Link]

- Title: Thionation process and a thionating agent Source: Google Patents URL

-

Title: Isoquinoline Synthesis Source: Bartleby URL: [Link]

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Mechanism of the thionation reaction using Lawesson's reagent (1). Source: ResearchGate URL: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uop.edu.pk [uop.edu.pk]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H7NS | CID 3328366 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of Isoquinoline-1-thiol

An In-depth Technical Guide to the Chemical Properties of Isoquinoline-1-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and natural alkaloids.[1][2] This bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, serves as an essential template for drug discovery, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This guide focuses on a particularly reactive and versatile derivative: This compound (C₉H₇NS) . This molecule uniquely combines the foundational isoquinoline core with a nucleophilic thiol group at the C1 position, a site highly susceptible to chemical modification.[6][7] The presence of the thiol functionality not only opens extensive avenues for synthetic transformations but also imparts specific biological characteristics, such as the potential for covalent protein interactions and antioxidant activity.

This document provides a comprehensive exploration of the core . We will delve into its molecular structure, with a crucial focus on thione-thiol tautomerism, examine practical synthetic routes, detail its key reactivity patterns, and discuss its applications as a building block in organic synthesis and drug development.

Part 1: Molecular Structure and Physicochemical Properties

Tautomerism: The Thiol-Thione Equilibrium

A defining chemical feature of this compound is its existence in a tautomeric equilibrium with its thione form, 1(2H)-Isoquinolinethione . Prototropic tautomerism involves the migration of a proton, and in this case, the equilibrium lies between the aromatic thiol and the conjugated thione.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the molecular environment. Studies on analogous heterocyclic systems, such as 2-mercaptopyridine, have shown that polar solvents significantly favor the thione form through stabilization via hydrogen bonding and dipole-dipole interactions.[8] Conversely, the thiol form may be more prevalent in the gas phase or in nonpolar solvents.[8] Given that most synthetic and biological applications occur in solution, the thione tautomer is generally considered the more stable and predominant species. This is reflected in the compound's preferred IUPAC name, 2H-isoquinoline-1-thione .

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NS | PubChem CID 3328366 |

| Molar Mass | 161.23 g/mol | PubChem CID 3328366 |

| IUPAC Name | 2H-isoquinoline-1-thione | PubChem CID 3328366 |

| CAS Number | 4702-25-4 | PubChem CID 3328366 |

| Appearance | Yellow to brown solid (typical) | Generic MSDS |

| Parent pKₐ (Isoquinoline) | 5.14 (for the protonated amine) | [9] |

Spectroscopic Characterization

Full spectral assignment is essential for confirming the structure and purity of this compound. While a dedicated public spectral database for this specific compound is sparse, its expected spectroscopic signature can be reliably predicted based on the parent isoquinoline structure and general principles of NMR and IR spectroscopy.[10][11]

-

¹H NMR: The spectrum would show signals corresponding to the seven aromatic protons on the isoquinoline core. The protons on the benzene ring (H4, H5, H6, H7, H8) would appear in the typical aromatic region (~7.5-8.5 ppm). The H3 proton, adjacent to the nitrogen, would likely be deshielded. A broad singlet corresponding to the N-H proton of the thione tautomer would be expected at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The C=S carbon of the thione form would be a key diagnostic signal, appearing significantly downfield (~180-200 ppm). The other eight aromatic carbons would appear in the ~115-150 ppm range.[12]

-

IR Spectroscopy: A prominent C=S stretching vibration would be expected in the range of 1100-1250 cm⁻¹. The N-H stretch of the thione form would appear as a broad band around 3100-3300 cm⁻¹. The absence of a sharp S-H stretch (around 2550 cm⁻¹) in spectra run in polar media would further confirm the predominance of the thione tautomer.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 161, corresponding to the molecular weight of the compound.

Part 2: Synthesis and Reactivity

Synthetic Strategies

The synthesis of this compound is most practically achieved via nucleophilic aromatic substitution on a suitable 1-substituted isoquinoline precursor. A robust and common pathway involves the conversion of the parent isoquinoline into 1-chloroisoquinoline, which then readily reacts with a sulfur nucleophile.

Caption: General synthetic workflow for this compound.

Step 1 & 2: Synthesis of 1-Chloroisoquinoline. The parent isoquinoline is first oxidized to Isoquinoline N-oxide. The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to yield 1-chloroisoquinoline. This step is well-documented and proceeds in high yield.[13]

Step 3: Nucleophilic Substitution. The chlorine atom at the C1 position is activated towards nucleophilic attack. Treatment of 1-chloroisoquinoline with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, displaces the chloride and forms the desired thiol functionality.

Core Chemical Reactivity

The chemical utility of this compound stems from the reactivity of its thiol/thione group. It serves as a versatile nucleophile and a precursor for a variety of functionalizations.

1. S-Alkylation and S-Acylation: As a potent nucleophile (in its thiolate form), the sulfur atom readily reacts with electrophiles like alkyl halides, epoxides, and acyl chlorides. This S-alkylation is a foundational reaction for building molecular complexity and is frequently used to attach diverse side chains to the isoquinoline core.[14][15]

Caption: General scheme for S-alkylation of this compound.

2. Oxidation to Disulfides: Like most thiols, this compound can be oxidized to form the corresponding disulfide, di(isoquinolin-1-yl) disulfide. This reaction can occur under mild oxidizing conditions, including exposure to air, and is relevant in biological contexts where thiol-disulfide exchange is a key regulatory mechanism.

Caption: Oxidation of this compound to its disulfide.

3. Cyclization and Annulation Reactions: The thiol group is an excellent handle for constructing new fused heterocyclic rings. For instance, reaction of an S-alkylated derivative containing a secondary functional group (e.g., a ketone) can lead to intramolecular cyclization, forming complex polycyclic systems like thiazolo[2,3-a]isoquinolines.[14] These reactions are invaluable for exploring novel chemical space in drug discovery.

Part 3: Applications in Research and Development

The unique combination of the isoquinoline scaffold and a reactive thiol group makes this compound a molecule of significant interest for multiple scientific disciplines.

Medicinal Chemistry and Drug Discovery

The isoquinoline nucleus is a validated pharmacophore present in numerous FDA-approved drugs and natural products with potent biological activity.[4][16][17] Derivatives have been developed as anticancer, antihypertensive, antiviral, and antimicrobial agents.[2][3][5] The introduction of a thiol group at the C1 position provides several strategic advantages:

-

Covalent Targeting: The nucleophilic thiol can form covalent disulfide bonds with cysteine residues in target proteins, leading to irreversible inhibition and potentially enhanced potency and duration of action.

-

Antioxidant Properties: The thiol group can act as a radical scavenger, imparting antioxidant activity to the molecule.

-

Improved Pharmacokinetics: The thiol can be used as a handle to attach solubility-enhancing groups or other moieties to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metal Chelation: The soft sulfur atom can coordinate with metal ions, a property that can be exploited in the design of metalloenzyme inhibitors or agents to disrupt metal homeostasis in pathogens.

Organic Synthesis and Material Science

Beyond its medicinal applications, this compound is a valuable building block for synthetic chemists. Its predictable reactivity allows it to be incorporated into larger, more complex molecular architectures. The resulting thioethers and fused heterocyclic systems are themselves of interest as potential functional materials, such as dyes, ligands for catalysis, or corrosion inhibitors.[16]

Representative Experimental Protocol: S-Alkylation

This protocol describes a general, self-validating procedure for the S-alkylation of this compound with an alkyl halide.

Objective: To synthesize 1-(benzylthio)isoquinoline from this compound and benzyl bromide.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF. Stir the suspension at room temperature.

-

Deprotonation: Add potassium carbonate (1.5 eq) to the suspension. The base deprotonates the thiol (or thione N-H), forming the more nucleophilic thiolate anion. Stir for 15-20 minutes at room temperature.

-

Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture via syringe.

-

Causality: Adding the electrophile slowly prevents a rapid exotherm. Using a slight excess ensures complete consumption of the starting thiol.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol spot is no longer visible.

-

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Causality: This aqueous workup removes the DMF solvent and inorganic salts (KBr, excess K₂CO₃).

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water from the organic layer. MgSO₄ is the drying agent.

-

-

Characterization: Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-(benzylthio)isoquinoline. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a chemically rich and synthetically versatile molecule. Its properties are dominated by the interplay between the privileged isoquinoline scaffold and the highly reactive thiol group, existing primarily in its more stable thione tautomeric form. Its straightforward synthesis and predictable reactivity patterns—including S-alkylation, oxidation, and cyclization—make it an invaluable building block for chemists. For drug development professionals, it offers a strategic entry point for creating novel therapeutics that can leverage covalent targeting, antioxidant effects, and metal chelation. A thorough understanding of its fundamental chemical properties is paramount for unlocking its full potential in both academic research and industrial applications.

References

-

Maj, A., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5399. Available at: [Link]

-

Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

GCW Gandhi Nagar Jammu (2018). Preparation and Properties of Isoquinoline. Department of Chemistry. Available at: [Link]

-

Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. Available at: [Link]

-

ResearchGate. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

-

El‐Dean, A. M. K. (2006). synthesis and reactions of some isoquinoline derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Babu, V. et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

-

ResearchGate. (2019). Alkylation of isoquinoline with alkenyl boronates using different acylating reagents. Available at: [Link]

-

Saini, R. K., & Dwivedi, J. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Sharma, P., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

- Eicher, T., Hauptmann, S., & Speicher, A. (2003).

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of isoquinolines. Available at: [Link]

-

Wikipedia. Isoquinoline. Available at: [Link]

-

Jacob, J., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Organic Chemistry: An Indian Journal. Available at: [Link]

-

ResearchGate. (2005). Alkylation of a 1-Cyano-Tetrahydroisoquinolines Synthesis of Structural Analogue of (-)-Crispine A. Available at: [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Available at: [Link]

-

Antonov, L., et al. (2000). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. gcwgandhinagar.com [gcwgandhinagar.com]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Isoquinoline(119-65-3) 1H NMR [m.chemicalbook.com]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

Isoquinoline-1-thiol CAS number and identification

An In-depth Technical Guide to Isoquinoline-1-thiol: Identification, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, including its definitive CAS Number, and elaborates on its physicochemical properties, with a particular focus on the critical concept of thione-thiol tautomerism. Key synthetic methodologies are presented, alongside detailed protocols for its analytical characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's diverse applications, from its role as a versatile building block in organic synthesis to its potential as a scaffold for novel therapeutic agents and functional materials. Safety and handling protocols are also outlined to ensure its proper use in a research setting. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is a sulfur-containing heterocyclic organic compound.[1] It is structurally composed of an isoquinoline backbone with a thiol group substituted at the C-1 position.[1] However, it predominantly exists as its thione tautomer, 2H-isoquinoline-1-thione. This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and spectroscopic properties.

The definitive Chemical Abstracts Service (CAS) number for this compound is 4702-25-4 .[1][2][3][4]

Thione-Thiol Tautomerism

Like many heterocyclic mercaptans, this compound exists in a tautomeric equilibrium between the thiol form and the thione form.[5][6] In polar solvents and the solid state, the equilibrium heavily favors the more polar thione tautomer (2H-isoquinoline-1-thione), which is stabilized by intermolecular interactions and self-association.[5][6] In nonpolar solvents, the thiol form may be more prevalent.[6] This equilibrium is critical as it dictates the compound's reaction pathways; for instance, S-alkylation occurs via the thiol form, while N-alkylation would proceed from the thione form.

Caption: Thione-thiol tautomeric equilibrium of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4702-25-4 | [1][2][3][4] |

| Molecular Formula | C₉H₇NS | [1][3] |

| Molecular Weight | 161.23 g/mol | [1][3] |

| IUPAC Name | 2H-isoquinoline-1-thione | [1][3] |

| Synonyms | This compound, 1(2H)-Isoquinolinethione, 1-Mercaptoisoquinoline | [2][3] |

| Melting Point | 169-170 °C | [2] |

| Monoisotopic Mass | 161.029920 Da | [1][3] |

| InChI Key | IOYIDSMWPLNHRC-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C1=CC=C2C(=C1)C=CNC2=S | [1][3] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of production. A prevalent and reliable approach involves the nucleophilic substitution of a suitable leaving group at the 1-position of the isoquinoline ring with a sulfur nucleophile.[1]

A common precursor is an isoquinoline derivative synthesized via classical name reactions such as the Bischler-Napieralski or Pictet-Spengler synthesis, which build the core isoquinoline scaffold.[1][7][8]

Caption: Generalized workflow for the synthesis of this compound.

Example Protocol: Synthesis from Isoquinoline-1-chloride

This protocol describes a typical lab-scale synthesis via nucleophilic substitution. The causality behind this choice is the commercial availability of isoquinoline derivatives and the high efficiency of sulfur nucleophiles in displacing halides from heteroaromatic rings.

Materials:

-

Isoquinoline-1-chloride

-

Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis

-

Ethanol or a similar polar solvent

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Step-by-Step Methodology:

-

Dissolution: Dissolve Isoquinoline-1-chloride in a suitable volume of ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Nucleophile Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of sodium hydrosulfide (NaSH) to the solution. Rationale: Using an excess of the nucleophile ensures the complete conversion of the starting material.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid. This will protonate the thiolate intermediate.

-

Precipitation: The product may precipitate upon neutralization. If not, reduce the solvent volume under reduced pressure. The pH can be adjusted to precipitate the product, which is often least soluble near its isoelectric point.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Validation: Confirm the identity and purity of the final product using the analytical methods described in the following section.

Analytical Characterization and Identification

Rigorous analytical characterization is essential to confirm the structure and purity of synthesized this compound. A combination of spectroscopic methods provides a self-validating system for its identification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): For C₉H₇NS, the monoisotopic mass is 161.03 Da.[1][3] High-resolution mass spectrometry (HRMS) should confirm this exact mass.

-

Fragmentation: The fragmentation pattern would likely involve the loss of sulfur-containing radicals (e.g., •SH, •S) and cleavage of the heterocyclic ring system, similar to the parent isoquinoline structure.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups and confirming the dominant tautomeric form.[10][11]

-

Thione Form (Dominant):

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond.

-

C=S Stretch (Thioamide band): A characteristic medium-to-strong absorption in the 1100-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

-

Aromatic C=C/C=N Stretches: Multiple sharp bands in the 1400-1650 cm⁻¹ region.

-

-

Thiol Form (Minor):

-

S-H Stretch: A very weak, sharp peak near 2550 cm⁻¹.[12] The absence or weakness of this peak in a standard spectrum supports the prevalence of the thione tautomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[13][14] The chemical shifts will be sensitive to the solvent used due to its effect on the tautomeric equilibrium.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: A series of multiplets in the δ 7.0-8.5 ppm region, corresponding to the protons on the fused benzene and pyridine rings.

-

N-H Proton (Thione Form): A broad singlet at a downfield chemical shift (often > δ 10 ppm), which is exchangeable with D₂O.

-

S-H Proton (Thiol Form): If detectable, a sharp singlet with a variable chemical shift, typically between δ 3-5 ppm.

-

-

¹³C NMR:

-

Thione Carbon (C=S): A highly deshielded carbon signal, typically observed in the δ 180-200 ppm region. The presence of this signal is strong evidence for the thione tautomer.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

-

Applications in Research and Drug Development

The unique structural features of this compound—a rigid aromatic scaffold combined with a reactive thiol/thione group—make it a valuable molecule in several scientific domains.[1]

Caption: Key application areas of this compound.

Medicinal Chemistry and Drug Discovery

The isoquinoline core is a privileged structure found in numerous biologically active natural products (e.g., morphine, berberine) and synthetic drugs.[15][16][17]

-

Therapeutic Scaffolding: this compound serves as a versatile scaffold for developing new drugs.[1] The thiol group can act as a handle for further functionalization or as a key pharmacophore that interacts with biological targets, such as the active sites of enzymes.[1]

-

Antimicrobial and Anticancer Activity: Derivatives of this compound have demonstrated significant antimicrobial activity against various bacteria and fungi.[1] Furthermore, recent research has highlighted the potential of modified this compound derivatives as cytotoxic agents against cancer cell lines, capable of inducing apoptosis.[1] Isoquinoline frameworks are known to possess a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory actions.[17][18]

Organic Synthesis

As a bifunctional molecule, it is a valuable building block for synthesizing more complex heterocyclic systems.[1][19] The reactive thiol and secondary amine (in the thione form) moieties can participate in a variety of cyclization and functionalization reactions, providing access to novel chemical entities for drug discovery and materials science.[1]

Materials Science

The combination of the aromatic isoquinoline ring and the reactive thiol group makes it a candidate for applications in materials science.[1]

-

Surface Modification: The thiol group can be used to anchor the molecule onto metal surfaces (like gold), forming self-assembled monolayers (SAMs) for creating functionalized surfaces.

-

Polymers and Sensors: It can be incorporated into polymers to create materials with specific optical or electronic properties.[1] Its ability to interact with metal ions or other molecules suggests potential use in the development of chemical sensors.[1]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The following information is based on its GHS classification.[3]

Hazard Identification:

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[20][21][22][23]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22][23] Avoid contact with skin, eyes, and clothing.[23] Wash hands thoroughly after handling.[21][22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22][23] Store locked up.[21][22][23]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[22][23] Seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.[22][23] Remove contaminated clothing.[23]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor.[21][22] Do NOT induce vomiting.[23]

-

Inhalation: Move the person to fresh air.[23]

-

Conclusion

This compound (CAS No. 4702-25-4) is a multifaceted heterocyclic compound whose importance is underscored by its thione-thiol tautomerism. Its well-established synthetic routes and clear analytical fingerprints make it an accessible and verifiable research chemical. With demonstrated potential in the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer research, and emerging applications in materials science, this compound represents a significant and promising scaffold for scientific innovation. Adherence to strict safety protocols is mandatory for its handling and use in any research or development context.

References

- Smolecule. (n.d.). Buy this compound | 4702-25-4.

- Sigma-Aldrich. (n.d.). This compound | 4702-25-4.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- ChemScene. (n.d.). 4702-25-4 | this compound.

- Chemcd. (n.d.). This compound | 4702-25-4. Chemical Cloud Database.

- El-Dean, A. M. K. (2006). synthesis and reactions of some isoquinoline derivatives.

- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Fluorochem. (2024). Safety Data Sheet.

- ChemicalBook. (n.d.). Isoquinoline - Safety Data Sheet.

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

-

National Institute of Standards and Technology. (n.d.). Isoquinoline IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Sharma, V., et al. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review.

- National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central.

-

MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

- SciELO. (n.d.). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr..

- Indian Academy of Sciences. (1984).

- ChemicalBook. (n.d.). Isoquinoline(119-65-3) 1H NMR spectrum.

- SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum.

- FooDB. (2010). Showing Compound Isoquinoline (FDB012557).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Society for Redox Biology and Medicine. (2014).

- Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683.

- National Center for Biotechnology Information. (n.d.).

- MDPI. (n.d.).

- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

- Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Kjellin, G., & Sandström, J. (1973). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 27, 209-217.

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Buy this compound | 4702-25-4 [smolecule.com]

- 2. This compound | 4702-25-4 [sigmaaldrich.com]

- 3. This compound | C9H7NS | CID 3328366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinoline [webbook.nist.gov]

- 10. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups | MDPI [mdpi.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 15. Isoquinoline - Wikipedia [en.wikipedia.org]

- 16. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 17. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Solubility of Isoquinoline-1-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility of isoquinoline-1-thiol in organic solvents. Recognizing the pivotal role of this compound in medicinal chemistry and organic synthesis, we delve into the fundamental principles governing its solubility, with a special focus on the critical influence of thiol-thione tautomerism. This document synthesizes theoretical knowledge with practical, field-proven methodologies for solubility determination and tautomeric analysis, offering researchers a robust framework for their experimental design.

Introduction: The Significance of this compound

This compound, a heterocyclic compound featuring an isoquinoline backbone and a reactive thiol group, is a molecule of considerable interest in drug discovery and organic synthesis.[1] Its structural motifs are found in numerous biologically active compounds, and the thiol group offers a versatile handle for further chemical modifications.[1] Understanding the solubility of this compound is a prerequisite for its effective use in these applications, as it dictates the choice of reaction media, purification strategies, and formulation development. This guide aims to provide a deep dive into the solubility characteristics of this compound, moving beyond simple empirical observations to explain the underlying physicochemical drivers.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful preliminary guide, suggesting that polar solutes will dissolve in polar solvents and non-polar solutes in non-polar solvents. However, for a nuanced understanding of this compound's solubility, we must consider several key factors:

-

Polarity: The isoquinoline ring system, with its nitrogen heteroatom, imparts a degree of polarity to the molecule. The thiol (-SH) group further enhances this polarity.

-

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, and the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.[1] This capability is a dominant factor in its solubility in protic and other hydrogen-bond-accepting solvents.

-

Molecular Size and Shape: The relatively planar and rigid structure of the isoquinoline ring system influences how effectively solvent molecules can surround and solvate the solute molecule.[2]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[3]

A critical, and often overlooked, aspect of this compound's chemistry is its existence as a tautomeric mixture of the thiol and thione forms. This equilibrium is highly dependent on the solvent environment and has a profound impact on the molecule's overall solubility.

The Decisive Role of Thiol-Thione Tautomerism

This compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic thiol form and the non-aromatic thione form (2H-isoquinoline-1-thione).[1]

Caption: Thiol-Thione Tautomerism of this compound.

The position of this equilibrium is dictated by the solvent's polarity and its ability to form hydrogen bonds.[4]

-

In non-polar solvents , the less polar thiol form is generally favored.

-

In polar, protic solvents , the more polar thione form, which can participate in strong hydrogen bonding through its N-H and C=S groups, tends to predominate.[4]

This tautomeric shift is the primary reason for the variable solubility of this compound in different organic solvents. The thione form, with its greater polarity, will exhibit higher solubility in polar solvents like alcohols and DMSO, while the thiol form will be more soluble in less polar environments like ethers and chlorinated solvents.

Qualitative and Quantitative Solubility Profile

While precise, publicly available quantitative solubility data for this compound across a wide range of organic solvents is scarce, a qualitative and estimated quantitative solubility profile can be constructed based on its physicochemical properties and the behavior of structurally similar compounds.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, effectively solvates the polar thione tautomer. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a strong hydrogen bond acceptor that favors the thione form. | |

| Acetone | Moderate to High | A good hydrogen bond acceptor, capable of solvating both tautomers to some extent. | |

| Polar Protic | Ethanol | Moderate | Can act as both a hydrogen bond donor and acceptor, leading to good solvation of the thione form. The non-polar ethyl group may slightly limit solubility compared to DMSO. |

| Methanol | Moderate | Similar to ethanol, with a smaller non-polar component. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Moderately polar, capable of dissolving both tautomers. Good solubility is expected for substituted isoquinoline derivatives.[1] |

| Chloroform | Moderate | Similar to DCM, with slightly higher polarity. | |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Aprotic and less polar than ketones, expected to have moderate solvating power, likely favoring the thiol tautomer. |

| Diethyl Ether | Low | Low polarity and limited ability to engage in strong intermolecular interactions with either tautomer. | |

| Non-polar | Hexane | Very Low | Aliphatic hydrocarbon with very low polarity, unable to effectively solvate the polar this compound molecule. |

| Toluene | Low | Aromatic hydrocarbon with low polarity. The aromatic ring may have some favorable pi-pi stacking interactions with the isoquinoline ring, but overall solubility is low. |

Note: This table provides a predictive framework. Actual quantitative solubility should be determined experimentally for any critical application.

Experimental Protocols for Solubility and Tautomerism Analysis

To provide actionable insights for researchers, this section details robust, self-validating protocols for the experimental determination of this compound's solubility and the analysis of its tautomeric equilibrium.

Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[1][5][6][7]

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

-

Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification:

-

UV-Vis Spectroscopy: Prepare a calibration curve of this compound in the same solvent. Dilute the saturated supernatant to fall within the linear range of the calibration curve and measure its absorbance at the λmax. Calculate the concentration from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of known concentrations. Inject a known volume of the diluted supernatant into the HPLC system and determine the concentration based on the peak area.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/L or mol/L.

Self-Validation: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.

Protocol for Tautomeric Equilibrium Analysis: NMR and UV-Vis Spectroscopy

Both NMR and UV-Vis spectroscopy are powerful techniques for investigating the thiol-thione tautomeric equilibrium of this compound in different solvents.[8][9][10]

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct observation and quantification of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[8][11]

Caption: Protocol for Tautomeric Analysis using NMR Spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) at a concentration suitable for NMR analysis (typically 5-10 mg/mL).

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample. It is crucial to maintain a constant temperature during acquisition as the tautomeric equilibrium can be temperature-dependent.

-

Spectral Analysis:

-

¹H NMR: Look for distinct signals corresponding to the S-H proton of the thiol form and the N-H proton of the thione form. The chemical shifts of the aromatic protons will also differ between the two tautomers.

-

¹³C NMR: The chemical shift of the C1 carbon will be significantly different for the thiol (C-S bond) and thione (C=S bond) forms.

-

-

Quantification: Integrate the area of well-resolved, non-overlapping peaks corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

5.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the tautomeric equilibrium, as the two tautomers will have distinct electronic transitions and thus different absorption spectra.[9][12][13]

Step-by-Step Methodology:

-

Spectral Acquisition: Record the UV-Vis absorption spectra of this compound in a range of solvents with varying polarities.

-

Spectral Analysis:

-

Interpretation: By observing the changes in the absorption spectra as a function of solvent polarity, the direction of the tautomeric equilibrium shift can be inferred. A stronger absorption band in the 300-400 nm region in polar solvents would indicate a preference for the thione form.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a multifaceted property that is fundamentally governed by the principles of intermolecular forces and, most critically, by the solvent-dependent thiol-thione tautomeric equilibrium. For researchers and drug development professionals, a thorough understanding of these principles is not merely academic but a practical necessity for the successful application of this versatile molecule.

This guide has provided a theoretical framework, a predictive solubility profile, and detailed experimental protocols to empower scientists to make informed decisions regarding solvent selection and to accurately characterize the behavior of this compound in solution. Future work should focus on generating a comprehensive quantitative solubility database for this compound and its derivatives across a wider array of solvents and temperatures. Such data would be invaluable for the development of robust computational models for solubility prediction, further accelerating research and development in the fields of medicinal chemistry and materials science.

References

- Smolecule. This compound | 4702-25-4.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.

- SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Wikipedia. Isoquinoline.

- Enamine. Shake-Flask Solubility Assay.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubMed Central. (2014).

- Bentham Science Publishers. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

- Amerigo Scientific.

- ACS Publications. (1983). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry.

- Nature. (2020).

- ResearchGate. (2007). The Use of NMR Spectroscopy to Study Tautomerism.

- MIT Libraries. (2021).

- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.

- PubMed Central. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes.

- ResearchGate. (2016). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.

- PubMed Central. (2014). Physics-Based Solubility Prediction for Organic Molecules.

- Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

- CIBTech. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.

- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.

- PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

- ChemRxiv. (2025, January 30).

- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H)

- National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- PubMed Central. (2013).

- ACS Publications. Journal of the American Chemical Society.

- JOCPR. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

- PubMed. (2012). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones.

- University of Calgary. (2023). Solubility of Organic Compounds.

- ResearchGate. (2015). Solubility behavior of polyimides in different organic solvents.

- SciSpace. (1993). The Solubility of Proteins in Organic Solvents.

Sources

- 1. enamine.net [enamine.net]

- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 9. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

Isoquinoline-1-thiol molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Isoquinoline-1-thiol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound (C₉H₇NS), a heterocyclic compound of significant interest in medicinal chemistry and material science. The core of this analysis focuses on the pivotal thione-thiol tautomerism that governs the molecule's properties and reactivity. Through a synthesis of spectroscopic, crystallographic, and computational data, this document elucidates the predominance of the 2H-isoquinoline-1-thione tautomer. We explore the structural parameters, conformational planarity, and the influence of environmental factors such as solvent polarity on the tautomeric equilibrium. Furthermore, this guide outlines key experimental protocols for structural characterization and discusses the implications of its unique structure on its application as a versatile scaffold in drug discovery and a functional building block in organic synthesis.

Introduction: The Isoquinoline Scaffold and the Significance of the 1-Thiol Moiety

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] It forms the core of numerous natural alkaloids, including morphine and papaverine, and a vast array of synthetic compounds with diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] this compound, with the molecular formula C₉H₇NS and a molecular weight of 161.23 g/mol , introduces a highly functional thiol/thione group at the C-1 position, dramatically expanding its chemical versatility.[5][6]

The presence of this sulfur-containing moiety makes this compound a valuable precursor for a wide range of heterocyclic compounds and a potent scaffold for designing novel therapeutic agents.[5] The thiol group can act as a nucleophile, participate in covalent bonding with biological targets like enzymes, or be used to anchor the molecule to surfaces for material science applications.[5] Understanding the fundamental molecular structure and conformational behavior of this molecule is therefore critical for harnessing its full potential.

The Decisive Factor: Thione-Thiol Tautomerism

A central feature of this compound is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (2H-isoquinoline-1-thione). This prototropic tautomerism involves the migration of a proton between the sulfur and nitrogen atoms.

Evidence from spectroscopic data and IUPAC nomenclature (2H-isoquinoline-1-thione) strongly indicates that the thione form is the predominant and more stable tautomer in most conditions.[5][6] The stability of the thione tautomer is analogous to the keto-enol tautomerism seen in pyridones, where the amide-like thione form is favored.

Several factors influence this equilibrium:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding like ethanol and water, preferentially stabilize the more polar thione tautomer.[7][8] In contrast, nonpolar solvents can shift the equilibrium toward the thiol form.[7]

-

Self-Association: In concentrated solutions, intermolecular hydrogen bonding between thione molecules can occur, further favoring this form.[7]

-

Electronic Effects: The aromaticity of the isoquinoline ring system plays a crucial role. While the thiol form preserves the aromaticity of the pyridine ring, the thione form benefits from the strong C=S double bond and amide-like resonance.

Elucidation of the Molecular Structure

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required to fully characterize the molecule.

Spectroscopic Analysis

Spectroscopy provides the primary evidence for the dominance of the thione tautomer in solution and solid states.

-

Infrared (IR) Spectroscopy: The IR spectrum is highly informative. The presence of a strong absorption band corresponding to the C=S stretching vibration (typically around 1100-1250 cm⁻¹) and an N-H stretching band (around 3100-3300 cm⁻¹), coupled with the absence of a distinct S-H stretching band (usually near 2550-2600 cm⁻¹), confirms the thione structure.

-

NMR Spectroscopy (¹H and ¹³C): In ¹H NMR, the presence of a broad signal corresponding to an N-H proton rather than a sharper S-H proton is indicative of the thione form. Furthermore, the chemical shifts of the carbon atoms in the heterocyclic ring, particularly the C1 carbon, are significantly different for the two tautomers and can be used for definitive assignment.

-

UV-Visible Spectroscopy: The electronic absorption spectra of the thiol and thione forms differ. The thione tautomer typically exhibits characteristic π → π* and n → π* transitions. Studies in different solvents show a shift in absorption maxima, reflecting the stabilization of the polar thione form in polar solvents.[7]

Workflow for Spectroscopic Characterization

Crystallographic and Geometric Parameters

-

Planarity: The fused aromatic ring system is expected to be largely planar.[5]

-

Bond Lengths & Angles: The geometry is defined by the sp² hybridization of the carbon and nitrogen atoms. The internal bond angles of the rings are close to 120°.[5] The key bond is the carbon-sulfur double bond (C=S) in the predominant thione form, which is expected to be significantly shorter than a C-S single bond.

Table 1: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value (Å) | Rationale / Reference |

| Ring C-C Bond Length | 1.380 - 1.420 | Typical for aromatic systems.[5] |

| Ring C-N Bond Length | 1.330 - 1.340 | Characteristic of isoquinoline framework.[5] |

| C=S Bond Length | 1.650 - 1.680 | Typical for heterocyclic thiones.[5] |

-

Intermolecular Interactions: In the solid state, the thione structure is stabilized by intermolecular N-H···S=C hydrogen bonds, leading to a relatively high melting point of 169-170°C.[5]

Mass Spectrometry

Mass spectrometry confirms the molecular formula C₉H₇NS through the determination of its molecular weight (161.23 g/mol ) and monoisotopic mass (161.029920 Da).[5][6] High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Synthesis and Chemical Reactivity

The isoquinoline core is typically synthesized via classic methods like the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization to introduce the thiol group.[3][9][10] The reactivity of this compound is dominated by the thione moiety.

Key reactions include:

-

Nucleophilic Substitution: The sulfur atom is a soft nucleophile and readily reacts with electrophiles like alkyl halides to form S-substituted isoquinolines (thioethers).[5]

-

Oxidation: The thiol/thione group can be oxidized to form the corresponding disulfide, a reaction of potential biological relevance.[5]

-